molecular formula C10H12N2O B2725716 N-cyclobutylpyridine-4-carboxamide CAS No. 1862395-59-2

N-cyclobutylpyridine-4-carboxamide

Cat. No. B2725716
CAS RN: 1862395-59-2
M. Wt: 176.219
InChI Key: KUFUWVUGMUZCML-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately degrees Celsius.

Scientific Research Applications

Antitumor Applications

N-cyclobutylpyridine-4-carboxamide derivatives have been explored for their potential as antitumor agents. A notable example includes the systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase, demonstrating in vivo tumor growth inhibition in prostate cancer models A. Linton et al., 2011. Another study focused on the discovery of dual Src/Abl kinase inhibitors, with excellent antiproliferative activity against hematological and solid tumor cell lines L. Lombardo et al., 2004, further emphasizes the potential of related compounds in cancer therapy.

DNA-Binding and Therapeutic Potential

Compounds related to this compound have been investigated for their DNA-binding capabilities, providing insights into their therapeutic potential. For instance, bisintercalating threading diacridines, including carboxamide derivatives, have shown relationships between DNA binding, cytotoxicity, and cell cycle arrest, offering a basis for anticancer strategies L. P. Wakelin et al., 2003.

Biological Evaluation and Drug Discovery

The synthesis and biological evaluation of indole-2-carboxamides, a class of compounds including this compound, have identified them as promising antituberculosis agents. These studies have led to the identification of compounds with improved in vitro activity compared to standard TB drugs, highlighting the versatility of carboxamide derivatives in drug discovery R. R. Kondreddi et al., 2013.

Chemical Synthesis and Modification

The cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives, including those related to this compound, through directed C-H bond activation under air, represents a significant advancement in the field of organic synthesis. This method allows for the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives, facilitating the synthesis of complex organic compounds Quan Chen et al., 2011.

Future Directions

: CAMOIP: A Web Server for Comprehensive Analysis on Multi-Omics of Immunotherapy in Pan-cancer : Comprehensive analysis of clinical prognosis and molecular … - Springer : Comprehensive Analysis of CPA4 as a Poor Prognostic Biomarker … - MDPI

properties

IUPAC Name

N-cyclobutylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-9-2-1-3-9)8-4-6-11-7-5-8/h4-7,9H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUWVUGMUZCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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